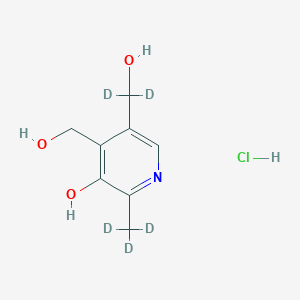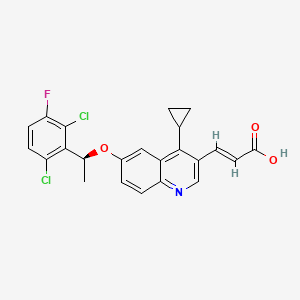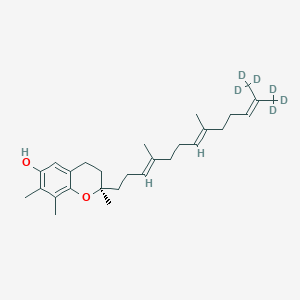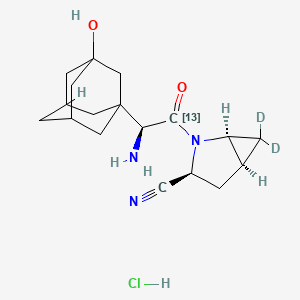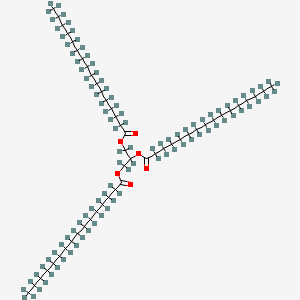
Glyceryl trihexadecanoate-d98
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl trihexadecanoate-d98, also known as tripalmitin-d98, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a type of triacylglycerol, which is a common fatty acid found in both plants and animals. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl trihexadecanoate-d98 can be synthesized through the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of glycerol with deuterated hexadecanoic acid under controlled conditions to ensure high yield and purity. The use of deuterium oxide (heavy water) as a solvent and deuterium source is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl trihexadecanoate-d98 undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and hexadecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: Formation of peroxides and other oxidation products when exposed to oxygen or oxidizing agents.
Reduction: Conversion to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products
Hydrolysis: Glycerol and hexadecanoic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted products depending on the reaction conditions.
Applications De Recherche Scientifique
Glyceryl trihexadecanoate-d98 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of solid lipid nanoparticles for drug delivery systems.
Mécanisme D'action
The mechanism of action of glyceryl trihexadecanoate-d98 involves its incorporation into biological systems where it mimics the behavior of natural triacylglycerols. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl trihexadecanoate (Tripalmitin): The non-deuterated form of glyceryl trihexadecanoate-d98.
Glyceryl tristearate: Another triacylglycerol with stearic acid instead of hexadecanoic acid.
Glyceryl trioleate: A triacylglycerol with oleic acid instead of hexadecanoic acid
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and molecular interactions that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C51H98O6 |
|---|---|
Poids moléculaire |
905.9 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D |
Clé InChI |
PVNIQBQSYATKKL-UWJFJTLTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)


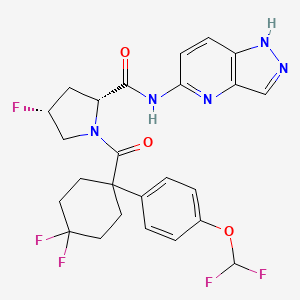
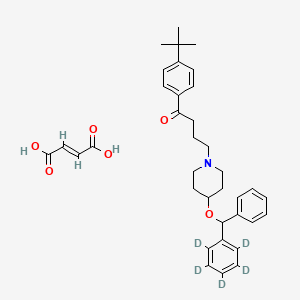
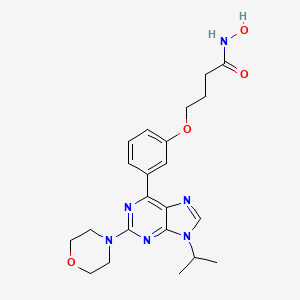
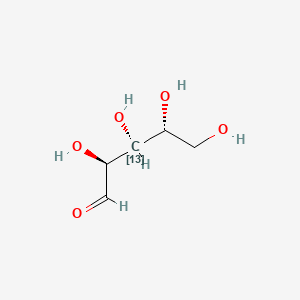
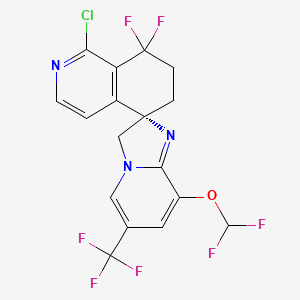
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
